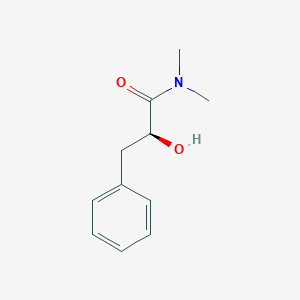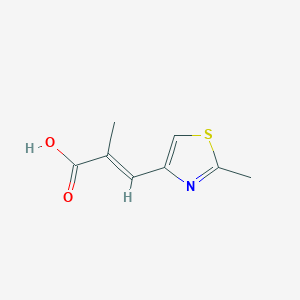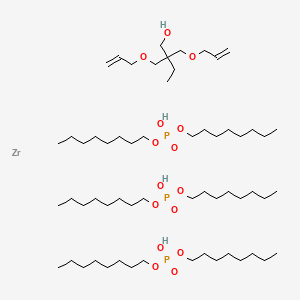
(s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide is a chiral compound with a hydroxyl group, a dimethylamino group, and a phenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-hydroxy-3-phenylpropanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-phenylpropanoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of (S)-2-oxo-N,N-dimethyl-3-phenylpropanamide.
Reduction: Formation of (S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor-mediated signaling pathways.
類似化合物との比較
(S)-2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide.
(S)-2-Oxo-N,N-dimethyl-3-phenylpropanamide: The oxidation product of the compound.
(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamine: The reduction product of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its similar compounds.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(2S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-/m0/s1 |
InChIキー |
LOQLTMLSQNYSKO-JTQLQIEISA-N |
異性体SMILES |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)O |
正規SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)











![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)
